molecular formula C18H25FN2OS B2867696 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034530-92-0

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2867696
CAS No.: 2034530-92-0
M. Wt: 336.47
InChI Key: RRDWEXJCQJQLTN-UHFFFAOYSA-N
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Description

This compound is a novel N-substituted derivative . It has been found to exhibit antibacterial activity . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Synthesis Analysis

A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H and 13C NMR spectra . The 1H NMR spectrum showed peaks at δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) . The 13C NMR spectrum showed peaks at δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .


Chemical Reactions Analysis

The compound has been used in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .


Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . It has a molecular weight of 386.48.

Scientific Research Applications

Pharmacokinetics and Hydrolysis of Novel Inhibitors

Research on novel anaplastic lymphoma kinase (ALK) inhibitors, such as compound 1 and its analogs, highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. The study revealed that enzymatic hydrolysis in plasma could lead to high clearance and short half-life, affecting the compound's efficacy. Efforts to minimize hydrolysis led to the discovery of several stable analogs, although with reduced potency against ALK. This study underlines the delicate balance between metabolic stability and therapeutic efficacy in drug design (Teffera et al., 2013).

Metabolism and Disposition in Humans

The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were thoroughly investigated in humans. This study is crucial for understanding the metabolic pathways and excretion mechanisms of such compounds, which is essential for assessing their safety and efficacy as potential treatments for conditions like insomnia (Renzulli et al., 2011).

Antimicrobial Activity and Molecular Docking

A study on substituted 2-aminobenzothiazoles derivatives, including compounds with similar structural features to 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide, demonstrated significant antimicrobial activity. This research suggests the potential of such compounds in developing new antimicrobial agents, with molecular docking studies providing insights into their mechanism of action (Anuse et al., 2019).

Radiosynthesis for Clinical Imaging

The automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, tracers for imaging hypoxia and tau pathology, respectively, showcases the application of fluorinated compounds in diagnostic imaging. Such tracers are vital for non-invasive assessment of disease states, contributing to better disease understanding and management (Ohkubo et al., 2021).

Mechanism of Action

The compound has been found to exhibit antibacterial activity . Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Properties

IUPAC Name

3-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWEXJCQJQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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